EIDD-1931: A Technical Guide to its Discovery, Synthesis, and Antiviral Mechanism
EIDD-1931: A Technical Guide to its Discovery, Synthesis, and Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of EIDD-1931 (β-D-N4-hydroxycytidine), a potent ribonucleoside analog with broad-spectrum antiviral activity. EIDD-1931 is the active metabolite of the orally bioavailable prodrug Molnupiravir (EIDD-2801). This document details its discovery, synthesis, mechanism of action, and summarizes key quantitative data from preclinical studies.
Discovery and Development
EIDD-1931 was developed by researchers at Emory University's Drug Innovation Ventures at Emory (DRIVE) and was initially investigated for its antiviral properties against a variety of RNA viruses.[1] Its development into the prodrug form, Molnupiravir, was aimed at improving oral bioavailability.[2][3] Molnupiravir gained significant attention during the COVID-19 pandemic and received Emergency Use Authorization from the FDA for the treatment of mild to moderate COVID-19 in high-risk adults.
Synthesis Process
The synthesis of EIDD-1931, or β-D-N4-hydroxycytidine, can be achieved through several reported methods, often starting from uridine. A general overview of a common synthetic route is presented below.
Experimental Protocol: Synthesis of β-D-N4-hydroxycytidine (EIDD-1931) from Uridine
This protocol is a generalized representation based on published synthetic routes.[2][4][5][6][7]
Materials:
-
Uridine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
2,4,6-Triisopropylbenzenesulfonyl chloride
-
Diisopropylethylamine (DIEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (CH3CN)
-
Hydroxylamine hydrochloride (NH2OH·HCl)
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Ammonium fluoride (NH4F) or Triethylamine trihydrofluoride (Et3N·3HF)
-
Methanol (MeOH)
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Ethyl acetate (EtOAc)
-
Hexanes
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Silica gel for column chromatography
Step 1: Protection of Uridine
-
Dissolve uridine in DMF.
-
Add imidazole and TBDMSCl at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work up the reaction and purify to obtain the tri-TBDMS-protected uridine derivative.
Step 2: Activation and Hydroxylamine Reaction
-
Dissolve the protected uridine in acetonitrile.
-
Add DMAP and DIEA, and cool to 0 °C.
-
Add 2,4,6-triisopropylbenzenesulfonyl chloride and stir for 15 hours, allowing it to warm to room temperature.
-
To the resulting intermediate, add hydroxylamine hydrochloride and continue stirring for 12 hours.
-
Extract and purify the silyl-protected N4-hydroxycytidine.
Step 3: Deprotection to Yield EIDD-1931
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Dissolve the silyl-protected N4-hydroxycytidine in methanol.
-
Add ammonium fluoride and heat the mixture (e.g., to 50 °C) for 12 hours.
-
Evaporate the solvent and purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate.
-
Combine the fractions containing the product and evaporate the solvent to yield β-D-N4-hydroxycytidine (EIDD-1931) as a white solid.
Mechanism of Action: Lethal Mutagenesis
EIDD-1931 exerts its antiviral effect through a mechanism known as lethal mutagenesis or error catastrophe.
Once inside the host cell, EIDD-1931 is phosphorylated by host kinases to its active 5'-triphosphate form (NHC-TP).[8][9] Specifically, uridine-cytidine kinase 2 (UCK2) is involved in the initial phosphorylation to the monophosphate form, and UMP/CMP kinase further phosphorylates it.[8][10] The viral RNA-dependent RNA polymerase (RdRp) then mistakenly incorporates NHC-TP into the newly synthesized viral RNA. Due to tautomerization, the incorporated NHC can act as either cytidine or uridine, leading to an accumulation of mutations (primarily G-to-A and C-to-U transitions) in the viral genome during subsequent replication cycles.[11] This increase in mutation frequency beyond a tolerable threshold results in an "error catastrophe," producing non-viable virions and inhibiting viral replication.
Quantitative Data
In Vitro Efficacy and Cytotoxicity
The antiviral activity of EIDD-1931 has been evaluated against a range of RNA viruses in various cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are key metrics for in vitro efficacy and safety.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Coronaviruses | ||||
| SARS-CoV-2 | Vero | 0.3 | >10 | >33.3 |
| MERS-CoV | Calu-3 2B4 | 0.15 | - | - |
| SARS-CoV | Vero 76 | 0.1 | - | - |
| Enteroviruses | ||||
| EV-A71 | RD | 5.13 ± 0.56 | 80.47 ± 0.02 | 15.69 |
| EV-A71 | Vero | 7.04 ± 0.38 | 14.07 ± 0.43 | 2.00 |
| EV-A71 | Huh-7 | 4.43 ± 0.33 | 34.09 ± 0.06 | 7.69 |
Data compiled from multiple sources.[3]
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in various animal models and in humans to understand the absorption, distribution, metabolism, and excretion of EIDD-1931 (as the active metabolite of Molnupiravir).
| Species | Dose (of Molnupiravir) | Tmax of EIDD-1931 (hours) | Cmax of EIDD-1931 (ng/mL) | Half-life of EIDD-1931 (hours) |
| Human | Single doses (50-1600 mg) | 1.00 - 1.75 | Dose-proportional increase | ~1.0 (slower elimination phase of ~7.1h at highest dose) |
| Rat (Arthritic) | 30 mg/kg (oral EIDD-1931) | Increased 1.8-fold vs normal | Unaffected | - |
| Rat (Normal) | 30 mg/kg (oral EIDD-1931) | - | - | - |
Data compiled from multiple sources.[12][13][14]
Experimental Protocols
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
This is a generalized protocol for determining the IC50 of an antiviral compound.
Procedure:
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) into multi-well plates to form a confluent monolayer overnight.[15]
-
Compound Dilution: Prepare a series of two-fold dilutions of EIDD-1931 in a serum-free medium.
-
Infection: Aspirate the culture medium from the cells. Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) mixed with the various concentrations of EIDD-1931. Include a virus-only control and a cell-only control.[15]
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to adsorb to the cells.
-
Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of EIDD-1931.[15]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet to visualize the plaques.[15]
-
Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 is the concentration of EIDD-1931 that reduces the number of plaques by 50% compared to the virus control.[16]
In Vivo Efficacy Assessment: Mouse Model of Influenza Virus Infection
This is a generalized protocol for evaluating the in vivo efficacy of an antiviral agent.
Procedure:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).[17]
-
Acclimatization: Allow animals to acclimatize to the BSL-2 or BSL-3 facility for a minimum of 72 hours.
-
Infection: Anesthetize the mice and intranasally infect them with a standardized dose of a mouse-adapted influenza virus strain.[17]
-
Treatment: Administer EIDD-1931 (or its prodrug) via a clinically relevant route, such as oral gavage. Treatment can be prophylactic (starting before infection) or therapeutic (starting after infection). A typical therapeutic regimen might start 12-24 hours post-infection and continue twice daily for 5 days.[18]
-
Monitoring: Monitor the animals daily for weight loss, clinical signs of illness (ruffled fur, lethargy), and mortality.
-
Endpoint Analysis: At predetermined time points (e.g., day 4 post-infection), euthanize a subset of animals from each group.[17]
-
Viral Load Determination: Harvest lungs and other relevant tissues to determine the viral load via plaque assay or qRT-PCR.
-
Histopathology: A portion of the lung tissue can be fixed for histopathological analysis to assess lung injury and inflammation.
Conclusion
EIDD-1931 is a potent antiviral ribonucleoside analog with a well-defined mechanism of action involving lethal mutagenesis. Its broad-spectrum activity against various RNA viruses, coupled with the oral bioavailability of its prodrug Molnupiravir, makes it a significant tool in antiviral therapy and a valuable candidate for pandemic preparedness. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the advancement of antiviral therapeutics.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molnupiravir and Its Active Form, EIDD-1931, Show Potent Antiviral Activity against Enterovirus Infections In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uridine–cytidine kinase 2 potentiates the mutagenic influence of the antiviral β-d-N4-hydroxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of human UMP/CMP kinase affects activation and cellular sensitivity of deoxycytidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EIDD-1931 Treatment Tweaks CYP3A4 and CYP2C8 in Arthritic Rats to Expedite Drug Interaction: Implication in Oral Therapy of Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Disease States on the Oral Pharmacokinetics of EIDD-1931 (an Active Form of Molnupiravir) in Rats for Implication in the Dose Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
